2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide
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Overview
Description
2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide is a synthetic organic compound belonging to the benzodiazole family. This compound is characterized by the presence of a chloromethyl group, an ethyl group, and a dimethylamino group attached to a benzodiazole ring, which is further substituted with a sulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2-(chloromethyl)-1H-benzo[d]imidazole by reacting ortho-phenylenediamine with chloroacetic acid and hydrochloric acid . This intermediate is then further reacted with ethylating agents and dimethylamine under controlled conditions to introduce the ethyl and dimethylamino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Condensation Reactions: The benzodiazole ring can participate in condensation reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodiazole derivatives, while oxidation and reduction can modify the functional groups attached to the benzodiazole ring.
Scientific Research Applications
2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonamide group can interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-1,3-dioxolane: This compound shares the chloromethyl group but has a different ring structure and lacks the sulfonamide group.
2-Bromo-1,1-dimethoxyethane: Similar in having a halomethyl group but differs in the rest of the structure.
2-(2-Bromoethyl)-1,3-dioxolane: Another compound with a halomethyl group but with a different ring system.
Uniqueness
2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide is unique due to the combination of its functional groups and the benzodiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(chloromethyl)-1-ethyl-N,N-dimethylbenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-4-16-11-6-5-9(19(17,18)15(2)3)7-10(11)14-12(16)8-13/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQZYSJHXBQQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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